1-(3-Chlorophenyl)propane-2-sulfonyl chloride
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Overview
Description
1-(3-Chlorophenyl)propane-2-sulfonyl chloride is an organic compound characterized by the presence of a chlorophenyl group attached to a propane-2-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylpropane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. Photocatalysis using potassium poly(heptazine imide) has been explored for the selective synthesis of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, and N-chlorosuccinimide are commonly used.
Solvents: Dichloromethane, ethyl acetate, and hexane are frequently employed.
Major Products:
Sulfonyl Chlorides: Formed through oxidation reactions.
Substituted Aromatics: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(3-Chlorophenyl)propane-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Isopropylsulfonyl chloride: Shares the sulfonyl chloride functional group but differs in the alkyl chain structure.
1-Propanesulfonyl chloride: Similar in structure but lacks the chlorophenyl group.
Uniqueness: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts distinct reactivity and potential for diverse applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C9H10Cl2O2S |
---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(3-chlorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
IVBMWYWQDSPSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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